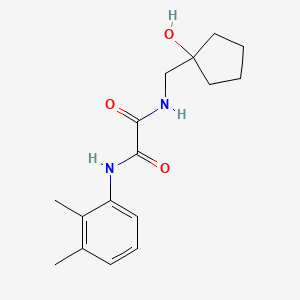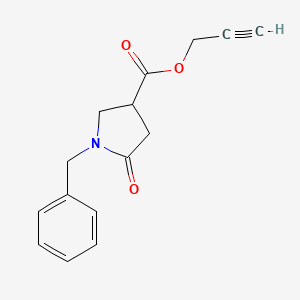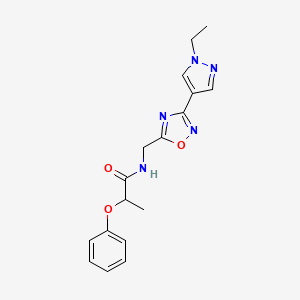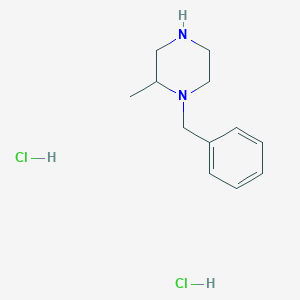![molecular formula C23H23N5O5S B2975945 benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate CAS No. 1351658-09-7](/img/structure/B2975945.png)
benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group, a 4-piperidinyl group, and a 2-methyl-1H-benzo[d]imidazol-1-yl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[c][1,2,5]thiadiazole group is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one sulfur atom . The 4-piperidinyl group is a six-membered ring with one nitrogen atom, and the 2-methyl-1H-benzo[d]imidazol-1-yl group is a fused ring system containing a benzene ring and an imidazole ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the benzo[c][1,2,5]thiadiazole group has been used in photovoltaics or as fluorescent sensors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the benzo[c][1,2,5]thiadiazole group could potentially impart interesting optoelectronic and photophysical properties .Aplicaciones Científicas De Investigación
Molecular Aggregation Effects
Spectroscopic studies on thiadiazole derivatives have revealed insights into molecular aggregation processes in organic solvent solutions, highlighting the role of substituent group structure in molecule aggregation interactions. This research suggests the importance of thiadiazole structures in understanding solvent effects on molecular behavior, potentially relevant for designing compounds with specific aggregation properties (Matwijczuk et al., 2016).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with anti-mycobacterial activity, demonstrating the potential of thiadiazole and benzimidazole derivatives in developing anti-tubercular agents. This research underscores the therapeutic potential of these scaffolds in treating mycobacterial infections (Pancholia et al., 2016).
Antimicrobial Activity of Thiadiazole Derivatives
Thiadiazole derivatives have shown promising antimicrobial activity, suggesting their utility in developing new antimicrobial agents. This research highlights the versatility of thiadiazole and benzimidazole compounds in combating various microbial infections (Alegaon & Alagawadi, 2011).
Corrosion Inhibition Properties
Benzimidazole derivatives with adjacent nucleophilic centres have been studied for their corrosion inhibition properties on metals in acidic environments. This research points to the application of such compounds in protecting industrial materials from corrosion, indicating a practical application beyond biomedical uses (Ammal et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS.C2H2O4/c1-14-22-18-4-2-3-5-20(18)26(14)13-15-8-10-25(11-9-15)21(27)16-6-7-17-19(12-16)24-28-23-17;3-1(4)2(5)6/h2-7,12,15H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFHMZMKJAZURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)
![N-(3-chlorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2975869.png)
![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)



![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)



![3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975880.png)
![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)

